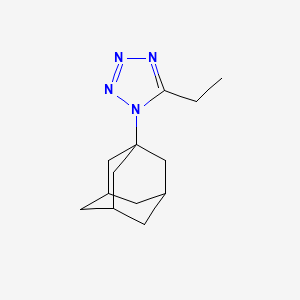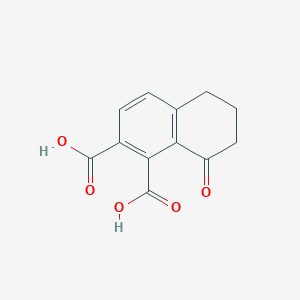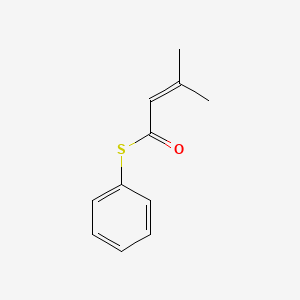phosphane CAS No. 922165-28-4](/img/structure/B14173479.png)
[2-(Benzylsulfanyl)butyl](diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)butylphosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three carbon atoms. The specific structure of 2-(Benzylsulfanyl)butylphosphane includes a benzylsulfanyl group and a butyl chain attached to the phosphorus atom, along with two phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)butylphosphane typically involves the reaction of a suitable phosphine precursor with a benzylsulfanyl butyl halide. One common method is the reaction of diphenylphosphine with 2-(benzylsulfanyl)butyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of 2-(Benzylsulfanyl)butylphosphane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfanyl)butylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the substituent, various substituted phosphines can be obtained.
Coordination: Metal-phosphine complexes are the primary products.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Benzylsulfanyl)butylphosphane is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals makes it valuable in catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of metal-based drugs. Its coordination properties can be exploited to develop new therapeutic agents with enhanced efficacy and selectivity.
Industry
In the industrial sector, 2-(Benzylsulfanyl)butylphosphane is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is crucial for the efficient production of various chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfanyl)butylphosphane primarily involves its ability to coordinate with metal centers. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating catalytic reactions. The benzylsulfanyl and butyl groups can influence the steric and electronic properties of the ligand, affecting its reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: A bulky phosphine ligand with three methoxy-substituted phenyl groups.
2-(Di-tert-butylphosphino)biphenyl: A phosphine ligand with a biphenyl backbone and two tert-butyl groups.
Uniqueness
2-(Benzylsulfanyl)butylphosphane is unique due to the presence of the benzylsulfanyl group, which can impart distinct steric and electronic properties compared to other phosphine ligands. This uniqueness can be advantageous in specific catalytic applications where tailored reactivity and selectivity are required.
Propriétés
Numéro CAS |
922165-28-4 |
|---|---|
Formule moléculaire |
C23H25PS |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2-benzylsulfanylbutyl(diphenyl)phosphane |
InChI |
InChI=1S/C23H25PS/c1-2-23(25-19-20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,2,18-19H2,1H3 |
Clé InChI |
JLDGJWRHRYQBFL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


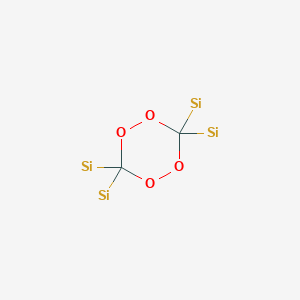
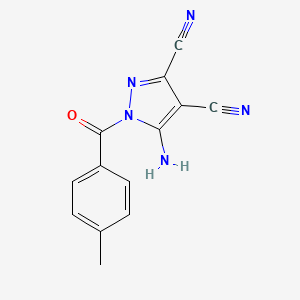
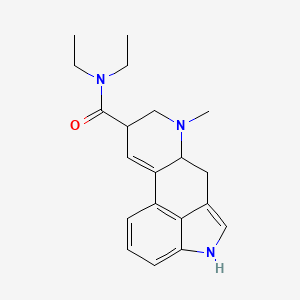
![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)
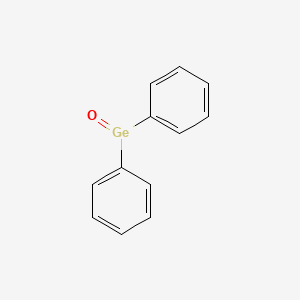
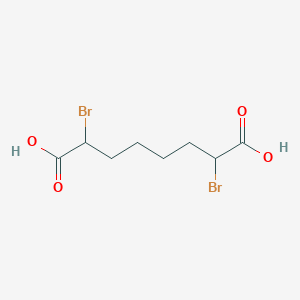
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)
![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
